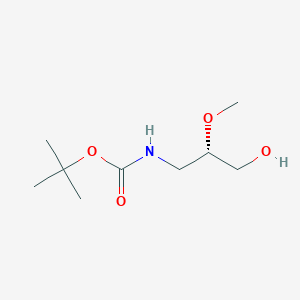
(S)-tert-Butyl (3-hydroxy-2-methoxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of tert-butyl carbamate with 3-hydroxy-2-methoxypropylamine under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and the use of green chemistry principles are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology: This compound is used in the preparation of isobaric mix solutions for mass spectrometric analysis. It helps in the identification and quantification of biomolecules in complex mixtures .
Medicine: In medicinal chemistry, it is used as an intermediate in the synthesis of pharmaceutical compounds. Its ability to protect amine groups during synthetic processes is crucial for the development of drugs .
Industry: In the chemical industry, tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate bond can be cleaved under acidic or basic conditions, releasing the free amine. This property is exploited in peptide synthesis and other organic transformations .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but with different functional groups.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with different reactivity.
Uniqueness: tert-Butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate is unique due to the presence of both hydroxy and methoxy groups, which provide additional sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
Propiedades
Fórmula molecular |
C9H19NO4 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(6-11)13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 |
Clave InChI |
COJBGCUWIBTZNX-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](CO)OC |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






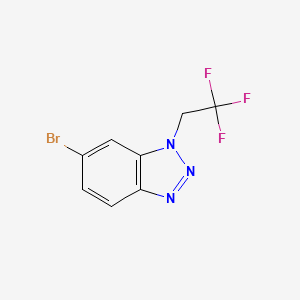

![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)
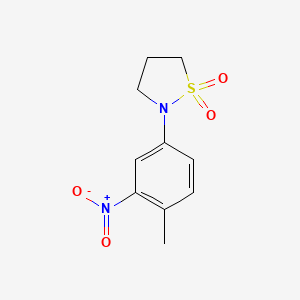
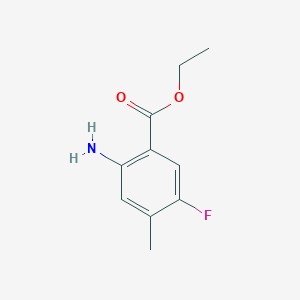

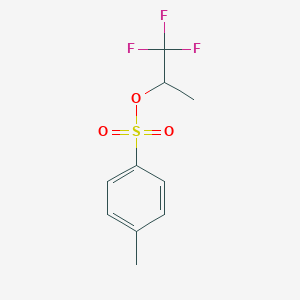

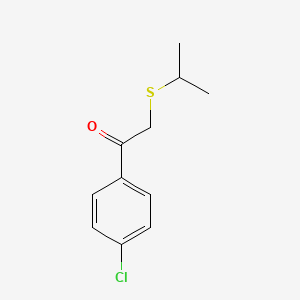
![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)
